molecular formula C9H8O3S B102878 2-benzoylsulfanylacetic Acid CAS No. 6398-74-9

2-benzoylsulfanylacetic Acid

Cat. No. B102878
CAS RN: 6398-74-9
M. Wt: 196.22 g/mol
InChI Key: VJRWULUDVUWCCQ-UHFFFAOYSA-N
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Patent
US06607710B1

Procedure details

In advance, succinimidyl-S-benzoylmercaptoacetic acid (BMS) was synthesized as follows. Two-layer system of toluene (75 mL) and water (75 mL) was cooled in an ice-water bath, sodium hydroxide (8.86 g, 221.5 mmol) was added thereto. Next, mercaptoacetic acid (9.22 g, 100 mmol) was added dropwise and washed with 5 mL of water. Further, benzoyl chloride (14.61 g, 100.3 mmol) was added dropwise, and washed with 5 mL of toluene. The reaction was conducted with stirring at about 5° C. for 30 minutes, then at room temperature for 3.5 hours. The reaction mixture was subjected to separation, the organic layer was extracted in 3 times with 10 mL of water, and the aqueous layers were combined together. Under stirring, 12 mL of concentrated hydrochloric acid was added dropwise to the aqueous layer to adjust pH 1-2, and the crystals formed were collected by filtration. The crystals were dried in a desiccator, then washed with hexane, and dissolved in ethyl acetate. The solvent was distilled away to give S-benzoylmercaptoacetic acid (19.19 g, 97.8 mmol, 98% yield) as colorless needle-like crystals.
Name
succinimidyl-S-benzoylmercaptoacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.86 g
Type
reactant
Reaction Step Two
Quantity
9.22 g
Type
reactant
Reaction Step Three
Quantity
14.61 g
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Five
Quantity
75 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(=O)N([CH:6]([S:10][C:11](=[O:18])[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:7]([OH:9])=[O:8])C(=O)CC1.[OH-].[Na+].SCC(O)=O.C(Cl)(=O)C1C=CC=CC=1>O.C1(C)C=CC=CC=1>[C:11]([S:10][CH2:6][C:7]([OH:9])=[O:8])(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
succinimidyl-S-benzoylmercaptoacetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(N1C(C(=O)O)SC(C1=CC=CC=C1)=O)=O)=O
Step Two
Name
Quantity
8.86 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
9.22 g
Type
reactant
Smiles
SCC(=O)O
Step Four
Name
Quantity
14.61 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Five
Name
Quantity
75 mL
Type
solvent
Smiles
O
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring at about 5° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 5 mL of water
WASH
Type
WASH
Details
washed with 5 mL of toluene
WAIT
Type
WAIT
Details
at room temperature for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was subjected to separation
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted in 3 times with 10 mL of water
STIRRING
Type
STIRRING
Details
Under stirring
ADDITION
Type
ADDITION
Details
12 mL of concentrated hydrochloric acid was added dropwise to the aqueous layer
CUSTOM
Type
CUSTOM
Details
the crystals formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
The crystals were dried in a desiccator
WASH
Type
WASH
Details
washed with hexane
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)SCC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 97.8 mmol
AMOUNT: MASS 19.19 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.